molecular formula C16H21N5OS B14855194 (3-Amino-2-cyano-3-(4-(4-methoxyphenyl)piperazin-1-yl)-N-methyl-2-propenethioamide

(3-Amino-2-cyano-3-(4-(4-methoxyphenyl)piperazin-1-yl)-N-methyl-2-propenethioamide

Cat. No.: B14855194
M. Wt: 331.4 g/mol
InChI Key: FRUNDZPTAHZHDA-UHFFFAOYSA-N
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Description

3-amino-2-cyano-3-[4-(4-methoxyphenyl)piperazin-1-yl]-N-methylprop-2-enethioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group, an amino group, a cyano group, and a thioamide group, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-cyano-3-[4-(4-methoxyphenyl)piperazin-1-yl]-N-methylprop-2-enethioamide typically involves multi-step reactions. One common method includes the reaction of 4-(4-methoxyphenyl)piperazine with acryloyl chloride to form an intermediate, which is then reacted with methylamine and thiourea under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-cyano-3-[4-(4-methoxyphenyl)piperazin-1-yl]-N-methylprop-2-enethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-amino-2-cyano-3-[4-(4-methoxyphenyl)piperazin-1-yl]-N-methylprop-2-enethioamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-2-cyano-3-[4-(4-methoxyphenyl)piperazin-1-yl]-N-methylprop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: A compound with similar structural features and potential biological activities.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with similar functional groups and applications in medicinal chemistry.

Uniqueness

3-amino-2-cyano-3-[4-(4-methoxyphenyl)piperazin-1-yl]-N-methylprop-2-enethioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-amino-2-cyano-3-[4-(4-methoxyphenyl)piperazin-1-yl]-N-methylprop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-19-16(23)14(11-17)15(18)21-9-7-20(8-10-21)12-3-5-13(22-2)6-4-12/h3-6H,7-10,18H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUNDZPTAHZHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)C(=C(N)N1CCN(CC1)C2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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